molecular formula C8H10FNO B182181 3-(Dimethylamino)-4-fluorophenol CAS No. 198139-37-6

3-(Dimethylamino)-4-fluorophenol

Cat. No.: B182181
CAS No.: 198139-37-6
M. Wt: 155.17 g/mol
InChI Key: RPLUYEBGVPTTDL-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-4-fluorophenol is likely a compound that contains a phenol group, a fluorine atom, and a dimethylamino group. The exact properties would depend on the specific arrangement of these groups .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including condensation and nucleophilic substitution .


Molecular Structure Analysis

The molecular structure of such a compound would likely involve a benzene ring (phenol) with a fluorine atom and a dimethylamino group attached. The exact structure would depend on the positions of these attachments .


Chemical Reactions Analysis

The compound may undergo various chemical reactions typical of phenols, fluorinated compounds, and amines. For example, the phenol group might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. It’s likely to have properties common to phenols, fluorinated compounds, and amines .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, if used as a drug, it might interact with biological targets in a specific way .

Safety and Hazards

As with any chemical compound, handling 3-(Dimethylamino)-4-fluorophenol would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for detailed information .

Future Directions

Research into similar compounds is ongoing, and future directions could include exploring new synthesis methods, investigating potential applications, and studying the compound’s biological effects .

Properties

IUPAC Name

3-(dimethylamino)-4-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-10(2)8-5-6(11)3-4-7(8)9/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLUYEBGVPTTDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The methyl ether of Example 21 is treated with boron tribromide using general method E to give Compound 22.
Name
methyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Sodium cyanoborohydride (0.81 g, 12.7 mmol) is added to a solution of 3-amino-4-fluorophenol (0.66 g, 4.6 mmol), formaldehyde (37% solution, 2.0 g, 24.6 mmol) and acetic acid (0.5 mL) in 20 mL acetonitrile. The reaction is stirred for 2 hour and then poured into 100 mL water. The product is then extracted into diethyl ether (50 mL×3) and the combined organic fractions are washed with brine (40 mL), and dried over anhydrous sodium sulfate. The resulting solution is concentrated in vacuo, and the residue is chromatographed on silica gel using CHCl3:ethyl acetate as eluant (99:1 to 90:10 gradient) to yield 0.72 g (91%) of Compound 22 as a brown solid. 1H-NMR (CDCl3) 6.85 (dd, 1H); 6.40 (m, 1H); 6.27 (m, 1H); 2.84 (s, 6H). 1H-NMR (CDCl3) 133.25 (t, J=9.5 Hz).
Quantity
0.81 g
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
91%

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